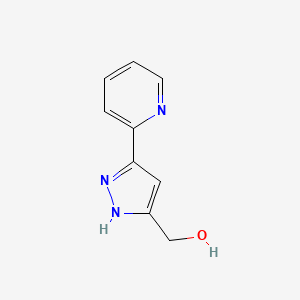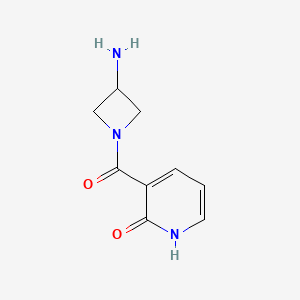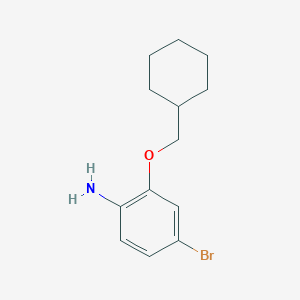
4-Bromo-2-cyclohexylméthoxyphénylamine
Vue d'ensemble
Description
4-Bromo-2-cyclohexylmethoxyphenylamine (4-Br-2-CHMP) is an organic compound with a unique chemical structure, which has been extensively studied in recent years due to its potential applications in the medical and scientific fields. This compound has been studied for its ability to act as an agonist at the 5-hydroxytryptamine (5-HT) receptor, and has been found to have numerous biochemical and physiological effects.
Applications De Recherche Scientifique
Recherche biomédicale
4-Bromo-2-cyclohexylméthoxyphénylamine : peut être utilisé dans la recherche biomédicale, en particulier dans le développement de polymères biomédicaux. Ces polymères ont des applications dans la délivrance de médicaments thérapeutiques, la détection et le diagnostic des maladies, la biosensibilisation, la médecine régénérative et le traitement des maladies .
Nanomédecine
Ce composé pourrait jouer un rôle dans la synthèse de nanoparticules d'argent (AgNPs), qui sont utilisées dans une variété d'applications biomédicales en raison de leurs propriétés antimicrobiennes et de leur potentiel en tant que vecteurs d'administration de médicaments, sondes d'imagerie et plateformes de diagnostic .
Agriculture
Dans le secteur agricole, les dérivés de la phénéthylamine, qui partagent une similitude structurale avec la This compound, ont été étudiés pour leurs effets sur le comportement et la neurochimie des insectes, ce qui pourrait conduire à de nouvelles méthodes de lutte antiparasitaire .
Études environnementales
Le composé peut être impliqué dans les études environnementales, en particulier dans l'analyse de ses produits de dégradation et de leur impact environnemental. Par exemple, des composés apparentés ont été étudiés pour leur métabolisme et les biomarqueurs spécifiques qu'ils laissent derrière eux .
Biochimie
En biochimie, le composé pourrait être utilisé dans l'étude des drogues psychédéliques et le développement de polymères à empreinte moléculaire pour la reconnaissance sélective, ce qui a des implications pour les modèles thérapeutiques et la surveillance de l'utilisation non médicale .
Science des matériaux
This compound : pourrait être important en science des matériaux, en particulier dans la création de nouveaux matériaux avec des capacités de reconnaissance sélective. Cela inclut le développement de polymères à empreinte moléculaire qui peuvent se lier sélectivement à des substances spécifiques à des fins de détection et d'analyse .
Mécanisme D'action
4-Bromo-2-cyclohexylmethoxyphenylamine acts as an agonist at the 5-HT receptor, which is a G-protein coupled receptor that is involved in a variety of physiological processes. When 4-Bromo-2-cyclohexylmethoxyphenylamine binds to the 5-HT receptor, it causes a signal transduction cascade that results in the activation of various intracellular signaling pathways. These pathways are involved in a variety of physiological processes, including mood, appetite, and pain perception.
Biochemical and Physiological Effects
4-Bromo-2-cyclohexylmethoxyphenylamine has been found to have numerous biochemical and physiological effects. It has been found to have strong analgesic properties, and has been studied for its potential use in the treatment of pain. Additionally, it has been found to have strong antidepressant and anxiolytic properties, and has been studied for its potential use in the treatment of depression and anxiety. It has also been found to have strong antitumor properties, and has been studied for its potential use in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-Bromo-2-cyclohexylmethoxyphenylamine in lab experiments has numerous advantages. It is relatively easy to synthesize, and can be isolated by vacuum distillation. Additionally, it has a unique chemical structure, which allows for the study of its effects on various biochemical and physiological processes. However, there are also some limitations to the use of 4-Bromo-2-cyclohexylmethoxyphenylamine in lab experiments. It is a relatively new compound, and its effects on various biochemical and physiological processes are not fully understood. Additionally, it is not approved for use in humans, so its effects on humans can only be studied in animal models.
Orientations Futures
There are numerous potential future directions for the study of 4-Bromo-2-cyclohexylmethoxyphenylamine. Further research is needed to better understand its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research is needed to determine its potential use in the treatment of various medical conditions, such as depression, anxiety, pain, and cancer. Additionally, research is needed to determine its potential use as a tool for drug discovery and development. Finally, further research is needed to determine its potential toxicity and side effects.
Propriétés
IUPAC Name |
4-bromo-2-(cyclohexylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNZTMNJNCAEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466698.png)
![1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine](/img/structure/B1466700.png)


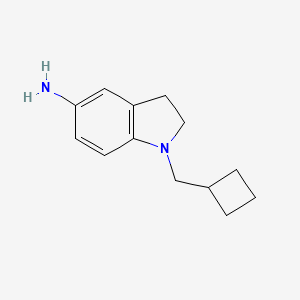
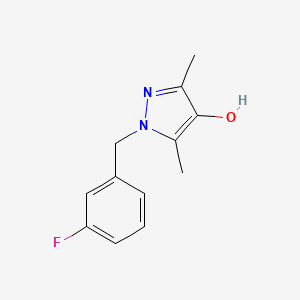
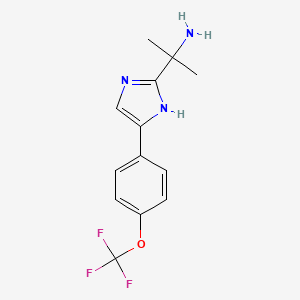
![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)

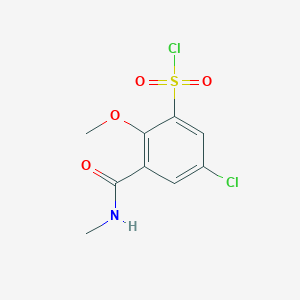

![Ethyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B1466718.png)
